2-[(9-Oxofluoren-2-yl)carbamoyl]cyclohexane-1-carboxylic acid
CAS No.: 6341-15-7
Cat. No.: VC18763201
Molecular Formula: C21H19NO4
Molecular Weight: 349.4 g/mol
* For research use only. Not for human or veterinary use.
![2-[(9-Oxofluoren-2-yl)carbamoyl]cyclohexane-1-carboxylic acid - 6341-15-7](/images/structure/VC18763201.png)
Specification
CAS No. | 6341-15-7 |
---|---|
Molecular Formula | C21H19NO4 |
Molecular Weight | 349.4 g/mol |
IUPAC Name | 2-[(9-oxofluoren-2-yl)carbamoyl]cyclohexane-1-carboxylic acid |
Standard InChI | InChI=1S/C21H19NO4/c23-19-15-6-2-1-5-13(15)14-10-9-12(11-18(14)19)22-20(24)16-7-3-4-8-17(16)21(25)26/h1-2,5-6,9-11,16-17H,3-4,7-8H2,(H,22,24)(H,25,26) |
Standard InChI Key | ATUORTCNLKBLMD-UHFFFAOYSA-N |
Canonical SMILES | C1CCC(C(C1)C(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4C3=O)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a cyclohexane ring substituted at the 1-position with a carboxylic acid group (-COOH) and at the 2-position with a carbamoyl group (-CONH-) linked to a 9-oxofluoren-2-yl moiety. The fluorenone component introduces aromaticity and a ketone functional group, contributing to the molecule’s planar rigidity and electronic properties.
Table 1: Comparative Physicochemical Data
Property | 2-[(9-Oxofluoren-2-yl)carbamoyl]cyclohexane-1-carboxylic Acid | Brominated Derivative (CAS 6341-17-9) |
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Molecular Formula | C₁₆H₁₇NO₃ | C₂₁H₁₈BrNO₄ |
Molecular Weight (g/mol) | 285.31 | 428.28 |
Density (g/cm³) | Not reported | 1.592 |
Boiling Point (°C) | Not reported | 693.7 |
Flash Point (°C) | Not reported | 373.4 |
Synthesis and Characterization
Synthetic Pathways
The synthesis of 2-[(9-Oxofluoren-2-yl)carbamoyl]cyclohexane-1-carboxylic acid typically involves multi-step reactions:
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Cyclohexane Functionalization: Cyclohexane-1-carboxylic acid is activated (e.g., via conversion to an acid chloride) to facilitate amide bond formation.
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Carbamoyl Group Introduction: The activated cyclohexane derivative reacts with 9-oxofluoren-2-amine under basic conditions to form the carbamoyl linkage.
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Purification: Crude product is purified via recrystallization or column chromatography, with reaction progress monitored by HPLC and ¹H/¹³C NMR spectroscopy.
Optimization Challenges
Key challenges include maintaining regioselectivity during amide coupling and minimizing side reactions involving the fluorenone ketone. Elevated temperatures (>80°C) and anhydrous conditions are often required to achieve yields exceeding 60%.
Applications in Research and Industry
Medicinal Chemistry
The compound’s dual functionality (carboxylic acid and carbamoyl groups) makes it a versatile intermediate in drug discovery. It serves as a precursor for:
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Protease Inhibitors: The carboxylic acid group can coordinate with catalytic residues in enzyme active sites.
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Kinase-Targeting Therapeutics: The planar fluorenone moiety may intercalate into ATP-binding pockets.
Materials Science
Research Frontiers and Unanswered Questions
Mechanistic Studies
The compound’s interactions with biological targets remain underexplored. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) could quantify binding affinities for enzymes like cyclooxygenase-2 (COX-2) or histone deacetylases (HDACs).
Derivative Development
Introducing electron-withdrawing groups (e.g., nitro, cyano) to the fluorenone ring could enhance electronic properties for optoelectronic applications. The brominated variant’s synthesis (CAS 6341-17-9) exemplifies this strategy .
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